tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18-9-7-15(20,8-10-18)11-5-4-6-12(16)17-11/h4-6,20H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGIBSUKMYMPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142428 | |
| Record name | 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478366-37-9 | |
| Record name | 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478366-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its potential biological activity. This compound features a piperidine ring substituted with a tert-butyl ester and a 6-bromopyridin-2-yloxy group, which contribute to its unique reactivity and biological properties.
Chemical Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₂₁BrN₂O₃
- Molecular Weight : 357.24 g/mol
- CAS Number : 478366-37-9
These properties suggest that the compound may interact with biological systems through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, influencing their activity. The exact pathways and molecular interactions are still under investigation, but preliminary studies indicate that the compound may serve as a biological probe for studying various cellular processes.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, altering signaling pathways within cells.
- Cellular Protection : There is evidence suggesting that it could protect cells from oxidative stress and inflammatory responses.
In Vitro Studies
Recent studies have highlighted the protective effects of related compounds on astrocytes against amyloid beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, a compound structurally similar to tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine demonstrated moderate protective effects in astrocyte cultures by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .
Comparative Analysis
A comparison of tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine with other similar compounds reveals unique biological activities:
This table illustrates the varying degrees of biological activity among structurally related compounds, emphasizing the unique potential of tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine.
Neuroprotective Effects
In a controlled study examining neuroprotective effects, compounds similar to tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine were tested for their ability to mitigate oxidative stress induced by Aβ. The findings indicated that these compounds could reduce malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Drug Development Insights
The synthesis and application of this compound as a drug candidate have been explored extensively. Its unique structure allows it to serve as an intermediate in organic synthesis and as a biological probe in pharmacological studies. The ongoing research aims to elucidate its full therapeutic potential and optimize its efficacy against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate can be contextualized by comparing it to related piperidine and piperazine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Bromopyridinyl vs. Phenyl/Heteroaryl Groups: The bromopyridinyl group in the target compound provides a balance of electron-withdrawing character and hydrogen-bonding capability, distinguishing it from phenyl (e.g., cyanophenyl in ) or trifluoromethylphenyl (lipophilic but less polar ). Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances polarity and hydrogen bonding, whereas the amino group in tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate increases basicity, enabling protonation in biological systems .
Ring System Variations: Piperidine vs. Piperazine: The piperazine derivative (C₁₄H₁₉BrN₃O₂) contains an additional nitrogen, improving solubility in acidic conditions due to protonation .
Synthetic Utility: The bromine atom in the target compound serves as a leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . In contrast, the cyano group in tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate enables nucleophilic additions or reductions .
Biological Implications :
- Piperidine and piperazine scaffolds are prevalent in drug design. The hydroxyl group in the target compound may improve binding affinity to biological targets via hydrogen bonding, while the bromopyridinyl group could enhance metabolic stability compared to chlorinated analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate, and how do reaction parameters impact yield?
- Methodology : The compound is synthesized via multi-step reactions, including nucleophilic substitution and hydroxylation. For example, bromopyridine derivatives are coupled with piperidine intermediates under palladium-catalyzed cross-coupling conditions. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
- Data Considerations : Monitor reaction progress using TLC and HPLC. Yields typically range from 50–70%, with impurities arising from incomplete Boc-deprotection or residual bromopyridine starting material.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., bromopyridin-2-yl substitution at C4) and hydroxyl group presence (δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: ~356.26 g/mol).
- IR : Detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1690–1720 cm⁻¹) stretches.
- Data Contradictions : Discrepancies between calculated and observed melting points may arise from polymorphism. Cross-validate with X-ray crystallography (see Advanced Questions) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data.
- Refinement : Employ SHELXL for structure refinement. Key steps include:
- Hydrogen Bonding : Assign using SHELXH instructions.
- Disorder Modeling : Apply PART and SUMP commands for disordered tert-butyl groups.
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .
- Case Study : A related piperidine-carboxylate structure (CAS 333986-05-3) showed torsional flexibility in the piperidine ring, resolved via anisotropic displacement parameters .
Q. What role do hydrogen bonding networks play in the solid-state arrangement of this compound?
- Methodology :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for hydroxyl-pyridine interactions).
- ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular packing (e.g., intermolecular O–H···N bonds between hydroxyl and pyridine groups) .
- Findings : In analogous compounds, hydroxyl groups form robust chains (C(6) motifs), stabilizing crystal lattices. Conflicting reports on dimeric vs. polymeric networks require temperature-dependent crystallography .
Safety and Handling
Q. What are the recommended handling procedures based on physicochemical properties?
- Physical Data :
| Property | Value | Source |
|---|---|---|
| Purity | ≥95% | |
| Stability | Stable at 2–8°C (inert atmosphere) | |
| Incompatibilities | Strong oxidizers |
- Protocols :
- Use nitrile gloves, fume hood, and eye protection.
- Store in amber glass under nitrogen. Reactivity with oxidizing agents necessitates segregation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental dipole moments?
- Methodology :
- Computational : Calculate dipole moments using DFT (B3LYP/6-31G* basis set).
- Experimental : Measure via dielectric spectroscopy in non-polar solvents.
- Resolution : Differences >10% may indicate solvent effects or conformational dynamics. For example, tert-butyl rotation barriers (~5 kcal/mol) can alter dipole orientations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
